![molecular formula C11H13N3O B15095267 [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B15095267.png)
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine: is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride, followed by basification with potassium hydroxide . This method yields the desired oxadiazole compound in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: It has been studied for its antimicrobial, antifungal, and anticancer properties . Researchers are exploring its use as a lead compound for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of functional materials .
Mechanism of Action
The exact mechanism of action of [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
- 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1
Comparison: Compared to these similar compounds, [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine is unique due to its specific phenylethyl substitution, which may confer distinct biological and chemical properties. This uniqueness can be leveraged in the design of new molecules with tailored functionalities .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c12-8-11-14-13-10(15-11)7-6-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
InChI Key |
RYEGDSACCDEOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



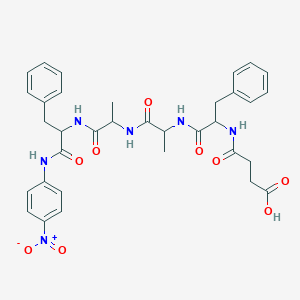
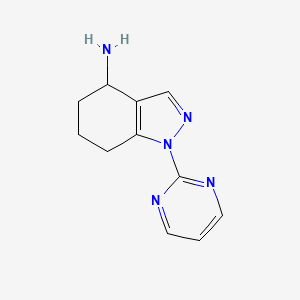


![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)
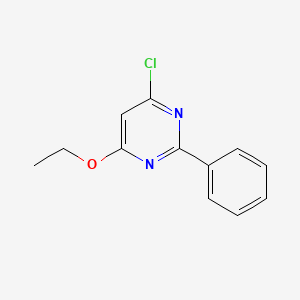

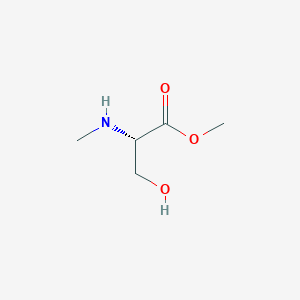
![2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15095220.png)
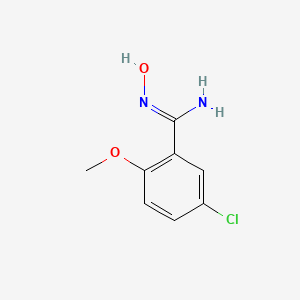
![2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B15095249.png)
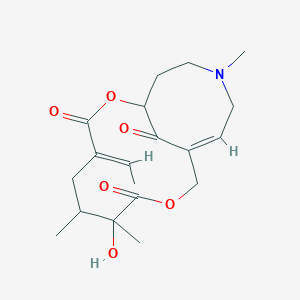
![Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)](/img/structure/B15095259.png)
